3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide
Description
Chemical Classification and Structural Identity
3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide belongs to the class of substituted benzamides, specifically categorized as a halogenated aromatic amide compound. The molecular structure encompasses a benzamide core with two distinct halogenated substituents: a bromoacetyl group attached to the amino functionality at the 3-position of the benzene ring, and a 3-chlorophenyl group linked through the amide nitrogen. This dual halogenation pattern creates a compound with molecular formula C15H12BrClN2O2 and a molecular weight of 367.62 grams per mole.
The compound exhibits characteristics typical of both aromatic heterocycles and amides, placing it within multiple chemical categories including aromatic cyclic structures, primary amines, and halogenated compounds. The structural complexity arises from the presence of both bromine and chlorine atoms, which contribute to distinct electronic and steric properties that differentiate this compound from simpler benzamide derivatives.
The three-dimensional conformation of this compound involves specific spatial arrangements determined by the rotational freedom around the amide bonds and the steric interactions between the halogenated substituents. The bromoacetyl group introduces additional conformational considerations due to the reactive nature of the carbon-bromine bond, while the 3-chlorophenyl group provides aromatic stability with electronic effects from the chlorine substituent.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H12BrClN2O2 | |
| Molecular Weight | 367.62 g/mol | |
| Chemical Class | Halogenated Benzamide | |
| Structural Category | Aromatic Heterocycles, Amides |
Historical Context in Benzamide Research
The development of this compound builds upon a rich history of benzamide research that dates back to foundational work in organic chemistry. Benzamide itself holds historical significance as the first organic molecule for which polymorphism was discovered, an observation made by Wöhler and Liebig in 1832 during their collaborative investigation of oil of bitter almonds. This groundbreaking work established benzamide as a fundamental compound in the development of structure-based organic chemistry.
The historical context of benzamide research reveals that Wöhler and Liebig prepared benzamide by reacting benzoyl chloride with ammonia, recognizing that there was a common group of connected atoms that preserved its identity throughout various chemical transformations. Their recognition of the benzoyl radical as an organic functional group laid the foundation for understanding aromatic amide chemistry that continues to influence modern synthetic approaches to compounds like this compound.
The evolution of benzamide chemistry has progressed through multiple phases, with researchers discovering various polymorphic forms and developing increasingly complex derivatives. The crystallographic studies of benzamide polymorphs, particularly the metastable form II that exhibits helicoidal crystal habits, have provided insights into the structural behavior of aromatic amides that inform the design of more sophisticated compounds. This historical progression demonstrates how fundamental benzamide research has enabled the development of complex halogenated derivatives.
The synthetic methodologies developed for benzamide derivatives have evolved to incorporate advanced halogenation techniques, enabling the preparation of compounds with multiple halogen substituents like this compound. These advances reflect the continuous refinement of organic synthetic methods and the growing understanding of how halogen substituents influence molecular properties and reactivity patterns.
Significance in Chemical and Biochemical Studies
This compound represents a significant advancement in the field of halogenated aromatic compounds due to its unique combination of reactive functional groups and structural complexity. The compound serves as a valuable research tool for investigating the effects of multiple halogen substituents on molecular behavior, particularly in the context of aromatic amide chemistry and halogen bonding interactions.
The bromoacetyl functionality introduces a highly reactive electrophilic center that can participate in nucleophilic substitution reactions, making this compound particularly valuable for studying chemical reactivity patterns and developing new synthetic methodologies. The presence of both bromine and chlorine atoms within the same molecule provides opportunities to investigate differential halogen effects on electronic distribution, molecular conformation, and intermolecular interactions.
In biochemical research contexts, compounds of this structural type have been investigated for their potential interactions with biological macromolecules, particularly in studies examining halogen bonding effects and aromatic stacking interactions. The dual halogenation pattern creates unique electronic properties that can influence binding affinities and selectivity profiles in biological systems, making such compounds valuable for structure-activity relationship studies.
The compound's significance extends to materials science applications, where halogenated aromatic compounds are frequently employed in the development of specialized polymers and advanced materials. The combination of bromoacetyl and chlorophenyl substituents provides multiple reactive sites for polymer incorporation and cross-linking reactions, enabling the development of materials with tailored properties.
| Research Application | Significance | Key Feature |
|---|---|---|
| Synthetic Methodology | Dual halogenation studies | Reactive bromoacetyl group |
| Structure-Activity Studies | Halogen bonding investigations | Multiple halogen substituents |
| Materials Science | Polymer development | Multiple reactive sites |
| Crystallographic Research | Polymorphism studies | Aromatic amide framework |
Nomenclature and Identification Parameters
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex aromatic amides with multiple substituents. The compound name indicates the presence of a bromoacetyl group attached to the amino functionality at the 3-position of the benzamide core, with an additional 3-chlorophenyl substituent on the amide nitrogen. This naming convention clearly identifies both the substitution pattern and the connectivity of functional groups within the molecular structure.
Properties
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-(3-chlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O2/c16-9-14(20)18-12-5-1-3-10(7-12)15(21)19-13-6-2-4-11(17)8-13/h1-8H,9H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCOVEAHLSEJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CBr)C(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-bromoacetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Substitution Products: Formation of amides or thioethers
Oxidation Products: Formation of oxides
Reduction Products: Formation of amines
Scientific Research Applications
3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
The structural and functional attributes of 3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide can be contextualized against related benzamide derivatives. Below is a detailed comparison based on crystallography, substituent effects, and biological activity.
Structural Comparisons
Key Observations :
- Substituent Position : Ortho-chloro substituents (e.g., in 2-chloro-N-(2-chlorophenyl)benzamide) enforce syn conformations between N–H and adjacent Cl atoms, while meta-substituents (e.g., 3-chlorophenyl) allow greater rotational flexibility .
- Bromoacetyl vs.
Electronic and Reactivity Profiles
Key Observations :
- The bromoacetyl group’s reactivity distinguishes the target compound from purely chlorinated or fluorinated analogs, making it a candidate for irreversible enzyme inhibition .
- Trifluoromethyl groups (e.g., in N-(3-trifluoromethylphenyl)benzamide) improve metabolic stability but reduce electrophilic reactivity compared to bromoacetyl .
Key Observations :
- The target compound’s bromoacetyl group may enable covalent inhibition, contrasting with non-covalent analogs like DJM2005 .
- Chlorinated benzamides (e.g., N-(3-chlorophenyl)benzamide) exhibit broader antimicrobial activity but lack the specificity of bromoacetyl derivatives .
Biological Activity
3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide, with the molecular formula C15H12BrClN2O2 and a molecular weight of 367.62 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The compound exhibits enzyme inhibition by binding to active or allosteric sites, thus preventing substrate interaction and subsequent catalytic activity. This mechanism positions it as a candidate for further exploration in drug development.
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow it to interfere with cellular processes associated with tumor growth.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | Anticancer | TBD | |
| 3-[(2-Bromoacetyl)amino]-N-(4-chlorophenyl)-benzamide | Enzyme Inhibition | TBD | |
| 3-[(2-Bromoacetyl)amino]-N-(2-chlorophenyl)-benzamide | Antimicrobial | TBD |
Case Studies
- Anticancer Activity : A study indicated that derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) highlighted the importance of halogen substitutions for enhancing activity against cancer cells .
- Enzyme Interaction Studies : Research has shown that compounds with similar bromoacetyl groups effectively inhibit enzymes involved in cancer metabolism. The interaction with these enzymes was characterized by binding affinity measurements, revealing promising inhibition rates .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide?
- The compound can be synthesized via a multi-step procedure: (i) React 3-chloroaniline with bromoacetyl chloride to introduce the bromoacetyl group. (ii) Couple the intermediate with benzoyl chloride derivatives under basic conditions (e.g., DIPEA in dichloromethane) to form the amide bond . (iii) Purify via column chromatography and verify purity using HPLC (>95%) .
- Key considerations: Control reaction temperature (4°C to room temperature) to minimize side reactions and optimize yields .
Q. How should researchers characterize this compound spectroscopically?
- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for substituted phenyl rings) and amide NH signals (δ 8.2–8.3 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~365–370) and fragmentation patterns (e.g., loss of NH3 or Br) .
- UV-Vis : Analyze π→π* transitions in the benzamide and bromoacetyl moieties (~250–300 nm) .
Q. What solvent systems are optimal for crystallization?
- Use slow evaporation in mixed solvents (e.g., chloroform/hexane or DMSO/water) to grow single crystals. Monoclinic systems (space group P21/c) are common for benzamide derivatives .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
- Collect high-resolution data using a diffractometer (e.g., Oxford Xcalibur Ruby Gemini) and refine with SHELXL .
- Key parameters: Monitor bond angles (e.g., C-Br bond length ~1.9 Å) and torsional angles between the bromoacetyl and 3-chlorophenyl groups to assess steric effects .
- Validate against computational models (e.g., DFT) to reconcile experimental and theoretical geometries .
Q. What strategies mitigate contradictions in reactivity data for the bromoacetyl group?
- Nucleophilic Substitution : Test reactivity with thiols (e.g., glutathione) or amines under varying pH conditions. Monitor progress via LC-MS .
- Competitive Reactions : Compare bromoacetyl reactivity with analogous chloro- or iodoacetyl derivatives to assess leaving-group efficiency .
- Kinetic Studies : Use stopped-flow spectroscopy to quantify reaction rates in buffered aqueous/organic media .
Q. How can researchers design assays to probe biological activity against enzymatic targets?
- Enzyme Inhibition : Screen against cysteine proteases (e.g., cathepsins) due to the bromoacetyl group’s electrophilicity. Use fluorogenic substrates and measure IC50 values .
- Structural Analysis : Co-crystallize the compound with target enzymes (e.g., Trypanosoma brucei inhibitors) to identify binding motifs .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with active-site residues .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in NMR spectra caused by rotameric equilibria?
- Acquire variable-temperature NMR (e.g., 25°C to 60°C) to coalesce split signals from amide bond rotation .
- Use 2D NMR (COSY, NOESY) to assign overlapping proton environments .
Q. What analytical workflows validate compound stability under biological assay conditions?
- Incubate the compound in PBS or cell lysate at 37°C for 24–72 hours. Monitor degradation via LC-MS and adjust buffer composition (e.g., add antioxidants) to improve stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
